molecular formula C12H21ClN2S B1448694 1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride CAS No. 1803601-92-4

1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride

Cat. No. B1448694
CAS RN: 1803601-92-4
M. Wt: 260.83 g/mol
InChI Key: OKKCZWDVOCPDJP-UHFFFAOYSA-N
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Description

1-(1-(Thiophen-3-ylmethyl)piperidin-3-yl)ethan-1-amine hydrochloride (1-TPMP) is a novel synthetic compound with potential applications in the laboratory setting, as well as in scientific research. It is a water-soluble, white crystalline solid with a molecular weight of 354.9 g/mol. 1-TPMP has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in a variety of fields.

Scientific Research Applications

Metabolic Studies and Pharmacokinetics

Research on compounds structurally related to 1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride often involves metabolic and pharmacokinetic profiling. Studies have detailed the metabolic fate of such compounds in human subjects, including their absorption, distribution, metabolism, and excretion (ADME) profiles. For example, studies on L-735,524, an HIV-1 protease inhibitor, elucidate the metabolic pathways and identify significant metabolites isolated from human urine, highlighting the complexity of drug metabolism and the role of metabolites in therapeutic efficacy and safety (Balani et al., 1995).

Potential Therapeutic Applications

Compounds with a similar structural motif have been investigated for their therapeutic potential in various medical conditions. For instance, the study of SB-649868, an orexin receptor antagonist developed for treating insomnia, provides insight into its disposition in humans, demonstrating how structural analogs of 1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride are being explored for their pharmacological benefits (Renzulli et al., 2011).

Interaction with Biological Systems

Understanding how these compounds interact with biological systems is crucial for assessing their potential risks and benefits. Research has shown that exposure to certain structural analogs can lead to specific biochemical changes or adverse effects, which are important for evaluating the safety of new therapeutic agents. For example, the study of MPTP, a neurotoxin structurally similar to some piperidine derivatives, provides valuable information on its neurodegenerative effects, serving as a model for studying Parkinson's disease (Langston et al., 1983).

properties

IUPAC Name

1-[1-(thiophen-3-ylmethyl)piperidin-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S.ClH/c1-10(13)12-3-2-5-14(8-12)7-11-4-6-15-9-11;/h4,6,9-10,12H,2-3,5,7-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKCZWDVOCPDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CC2=CSC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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